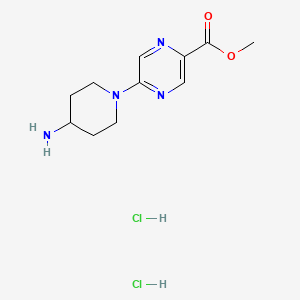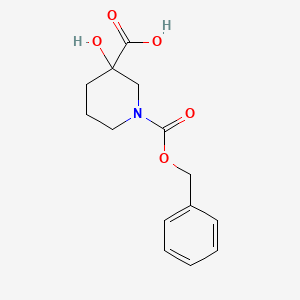
Lithium(1+) 3-hydroxyoxetane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 3-hydroxyoxetane-3-carboxylate is a chemical compound with the molecular formula C₄H₅LiO₄ It is a lithium salt of 3-hydroxyoxetane-3-carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 3-hydroxyoxetane-3-carboxylate typically involves the reaction of 3-hydroxyoxetane-3-carboxylic acid with a lithium-containing reagent. One common method is to dissolve 3-hydroxyoxetane-3-carboxylic acid in a suitable solvent, such as water or an organic solvent, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Lithium(1+) 3-hydroxyoxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced by other cations in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reactions with other metal salts can lead to the exchange of the lithium ion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.
科学的研究の応用
Lithium(1+) 3-hydroxyoxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound can be used in studies involving lithium’s effects on biological systems.
Medicine: Research into lithium compounds for potential therapeutic uses, such as mood stabilizers, may involve this compound.
Industry: It may be used in the development of new materials or as a component in specialized chemical processes.
作用機序
The mechanism by which lithium(1+) 3-hydroxyoxetane-3-carboxylate exerts its effects is related to the properties of the lithium ion. Lithium ions can interact with various molecular targets and pathways, including:
Enzymes: Lithium can inhibit or activate certain enzymes, affecting metabolic pathways.
Neurotransmitters: Lithium ions can influence neurotransmitter release and uptake, impacting neurological functions.
Cell Signaling: Lithium can modulate cell signaling pathways, such as those involving inositol phosphates and glycogen synthase kinase-3 (GSK-3).
類似化合物との比較
Similar Compounds
Lithium carbonate: Commonly used in medicine as a mood stabilizer.
Lithium citrate: Another lithium salt with similar applications in medicine.
Lithium chloride: Used in various chemical reactions and as a reagent in research.
Uniqueness
Lithium(1+) 3-hydroxyoxetane-3-carboxylate is unique due to the presence of the 3-hydroxyoxetane-3-carboxylate moiety, which imparts distinct chemical properties and potential applications compared to other lithium salts. Its specific structure allows for unique interactions in chemical reactions and biological systems.
特性
分子式 |
C4H5LiO4 |
|---|---|
分子量 |
124.0 g/mol |
IUPAC名 |
lithium;3-hydroxyoxetane-3-carboxylate |
InChI |
InChI=1S/C4H6O4.Li/c5-3(6)4(7)1-8-2-4;/h7H,1-2H2,(H,5,6);/q;+1/p-1 |
InChIキー |
OOBQPHRKARDMLK-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1C(CO1)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



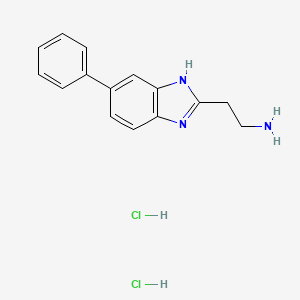
![3-tert-butyl 2a-methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a,3-dicarboxylate](/img/structure/B13510372.png)
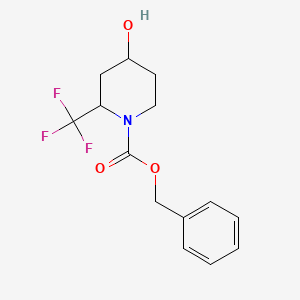
![1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13510386.png)
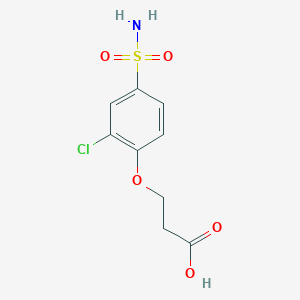
![Tert-butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13510396.png)
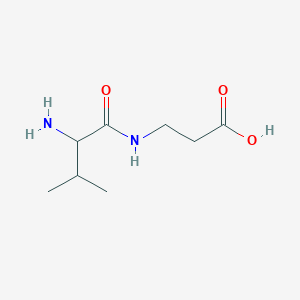

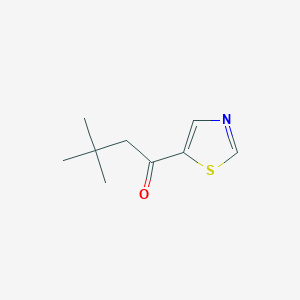
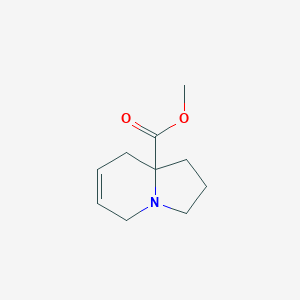
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13510420.png)
